molecular formula C10H7F2N3 B7940902 5-(2,4-Difluorophenyl)pyrazin-2-amine

5-(2,4-Difluorophenyl)pyrazin-2-amine

Cat. No.: B7940902
M. Wt: 207.18 g/mol
InChI Key: QZKUYKCELBJSJY-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)pyrazin-2-amine is a chemical compound characterized by the presence of a pyrazine ring substituted with a 2,4-difluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)pyrazin-2-amine typically involves the reaction of 2,4-difluoroaniline with pyrazine-2-carboxylic acid or its derivatives under specific conditions. One common method includes:

    Condensation Reaction: The reaction between 2,4-difluoroaniline and pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of pyrazine-2,3-dione derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

5-(2,4-Difluorophenyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Difluorophenyl)pyrazin-2-amine: Similar structure but with a different substitution pattern on the phenyl ring.

    2,4-Difluorophenylpyrazine: Lacks the amine group, leading to different chemical properties and reactivity.

    2-Amino-5-fluoropyrazine: Contains a single fluorine atom and an amine group, offering different reactivity and applications.

Uniqueness

5-(2,4-Difluorophenyl)pyrazin-2-amine is unique due to the specific positioning of the fluorine atoms and the presence of the amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,4-difluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)3-6)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKUYKCELBJSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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